1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine is a heterocyclic compound that features a pyrazole ring substituted with a methyl and a nitro group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-4-nitro-1H-pyrazole with piperidine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-4-nitro-1H-pyrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of piperidine.
1-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzene: Similar structure but with a benzene ring instead of piperidine.
Uniqueness
1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine is unique due to the presence of both a pyrazole and a piperidine ring, which can confer distinct chemical and biological properties.
Properties
CAS No. |
5740-03-4 |
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Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(5-methyl-4-nitro-1H-pyrazol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N4O2/c1-7-8(13(14)15)9(11-10-7)12-5-3-2-4-6-12/h2-6H2,1H3,(H,10,11) |
InChI Key |
YHPDGPCBJKDJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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